molecular formula C17H20O4 B5017759 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one CAS No. 6154-44-5

3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B5017759
CAS No.: 6154-44-5
M. Wt: 288.34 g/mol
InChI Key: RLUPWMGTLHSBNG-UHFFFAOYSA-N
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Description

3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry due to its presence in pharmacologically active natural products (e.g., graphislactones, alternariol) and its versatility in drug design . The compound features a tetrahydrobenzo[c]chromen-6-one core substituted with ethoxy groups at positions 3 and 4. This modification aims to optimize electronic, steric, and pharmacokinetic properties for enhanced biological activity. The ethoxy groups likely influence solubility, metabolic stability, and target binding compared to other substituents.

Properties

IUPAC Name

3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-19-14-10-9-12-11-7-5-6-8-13(11)17(18)21-15(12)16(14)20-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUPWMGTLHSBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387393
Record name 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-44-5
Record name 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

The compound has shown promise in biological studies due to its potential neuroleptic and tranquilizing activities . It is being investigated for its effects on the central and peripheral nervous systems.

Medicine:

In medicine, 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is being explored for its potential therapeutic applications, including its use as a stimulant of the nervous system and its neuroprotective properties .

Industry:

The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with molecular targets in the nervous system . It is believed to modulate neurotransmitter activity, leading to its neuroleptic and tranquilizing effects. The compound may also interact with specific receptors and ion channels, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzo[c]chromen-6-one Derivatives

Compound Substituents Target Enzyme Key Activity/IC₅₀ Reference
3-(4-Chloro-benzyloxy) 4-Cl-BnO at position 3 AChE/BChE Comparable to rivastigmine
3-(4-Nitro-benzyloxy) 4-NO₂-BnO at position 3 AChE Moderate activity
3-Hydroxy-8-methyl OH at 3, CH₃ at 8 PDE2 Lead compound (IC₅₀ ~50 μM)
2e (alkane-substituted) C₅ alkane at position 2 PDE2 IC₅₀ = 33.95 μM
3,4-Diethoxy (hypothetical) OEt at 3 and 4 Inferred: AChE/PDE2 Predicted improved solubility & binding

Substituent Effects on Activity

  • Cholinesterase Inhibition: Halogenated Derivatives: Compounds like 3-(4-chloro-benzyloxy) exhibit strong acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, comparable to rivastigmine, likely due to enhanced hydrophobic interactions . Piperazine Hybrids: Replacement of indanone with chromene and introduction of a three-carbon spacer between the core and piperazine significantly boosted AChE inhibition .
  • PDE2 Inhibition: Alkane Substituents: Derivatives with linear alkane chains (e.g., 2e with C₅) showed superior PDE2 inhibition (IC₅₀ ~34 μM) compared to hydroxylated analogs, suggesting that hydrophobic groups enhance binding to the PDE2 active site .
  • CNS Penetration :

    • Saturated analogs (e.g., 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones) demonstrate improved blood-brain barrier penetration compared to fully aromatic systems, a critical factor for Alzheimer’s therapeutics .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Ether linkages (ethoxy) are more resistant to hydrolysis than ester or nitro groups, suggesting longer half-life for 3,4-diethoxy derivatives compared to nitro- or ester-containing analogs .

Research Findings and Implications

  • Cholinesterase Inhibitors: Gulcan et al. (2014) demonstrated that tetrahydrobenzo[c]chromen-6-one derivatives inhibit AChE/BChE at nanomolar concentrations, with potency comparable to donepezil . Ethoxy groups may further optimize interactions with the catalytic anionic site (CAS) of AChE.
  • PDE2 Inhibitors : Alkane-substituted derivatives (e.g., 2e) outperform hydroxylated analogs, highlighting the importance of hydrophobic substituents for PDE2 affinity . The diethoxy variant could leverage similar interactions while improving solubility.
  • Structural Insights : Molecular docking studies suggest that substituent size and flexibility influence binding to PDE2’s hydrophobic pocket. Ethoxy groups, with moderate steric bulk, may achieve optimal fit .

Biological Activity

3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS Number: 6154-44-5) is a compound belonging to the class of benzo[c]chromen-6-ones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

PropertyValue
Molecular FormulaC₁₇H₂₀O₄
Molecular Weight288.34 g/mol
Density1.2 g/cm³
Boiling Point463 °C
Flash Point205.9 °C

1. Antioxidant Activity

Research indicates that derivatives of benzo[c]chromen-6-one exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

  • Study Findings : A study demonstrated that compounds similar to this compound showed IC₅₀ values in the low micromolar range for DPPH radical scavenging activity, indicating potent antioxidant capabilities .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has been shown to protect neuronal cells from oxidative stress and apoptosis.

  • Case Study : In vitro studies using HT-22 cells (a neuronal cell line) revealed that treatment with this compound significantly increased cell viability in the presence of neurotoxic agents like corticosterone . The protective effects were attributed to its ability to inhibit phosphodiesterase (PDE), which plays a role in neuroprotection.

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

  • Research Findings : In a study assessing the anti-inflammatory activity of related benzo[c]chromen derivatives, it was found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

The biological activities of this compound are largely attributed to its ability to modulate various signaling pathways:

  • Inhibition of Phosphodiesterase : This leads to increased levels of cyclic AMP (cAMP), which is beneficial for neuronal survival and function.
  • Scavenging Free Radicals : The structural features allow it to donate electrons and neutralize free radicals effectively.
  • Modulation of Cytokine Production : By inhibiting key signaling pathways involved in inflammation.

Summary of Research Findings

Study FocusKey Findings
Antioxidant ActivityIC₅₀ values in low micromolar range for DPPH scavenging
NeuroprotectionIncreased cell viability in HT-22 cells under stress
Anti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels

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